LSD1 Inhibitory Potency: CAS 952827-84-8 vs. Amino-Carboxamide Benzothiazole Hit Compound 37
CAS 952827-84-8 inhibits human recombinant LSD1 with an IC50 of 10,000 nM (10 µM), measured via Amplex Red peroxidase-coupled assay using methylated peptide substrate with 30 min incubation [1]. This represents an approximately 1.8-fold improvement in potency over the amino-carboxamide benzothiazole hit Compound 37 (IC50 = 18.4 µM), which was identified through computational fragment-based drug design and tested under comparable in vitro LSD1 inhibition conditions [2]. Both compounds share a benzothiazole-carboxamide core, but CAS 952827-84-8 replaces the amino-carboxamide motif with a benzodioxole-5-carboxamide, suggesting that the methylenedioxy phenyl ring provides modest but measurable potency enhancement relative to the initial fragment-grown lead [1][2].
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Amino-carboxamide benzothiazole Compound 37: IC50 = 18,400 nM (18.4 µM) |
| Quantified Difference | ~1.8-fold more potent than Compound 37 |
| Conditions | Target Compound: human recombinant LSD1, Amplex Red peroxidase-coupled assay, methylated peptide substrate, 30 min incubation. Comparator: human LSD1 in vitro, same general assay class (peroxidase-coupled H2O2 detection). |
Why This Matters
For users procuring an LSD1 inhibitor with a benzothiazole scaffold, CAS 952827-84-8 offers approximately 1.8-fold greater potency than the published fragment-based hit Compound 37, providing a more potent starting point for structure-activity relationship (SAR) exploration.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055). LSD1 IC50 = 1.00E+4 nM. Waseda University / ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587 View Source
- [2] Alnabulsi S, Al-Hurani EA, Al-Shar'i NA, El-Elimat T. J Mol Graph Model. 2019;92:107440. Compound 37: LSD1 IC50 = 18.4 µM. PMID: 31494535. View Source
